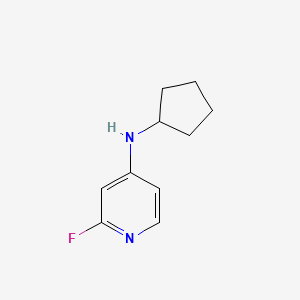
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate is an organic compound with the molecular formula C13H17BrO4. This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to a butanoate ester. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate typically involves the reaction of 3-bromo-6-methoxyphenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Ester hydrolysis: Products are the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-bromobutanoate: Similar in structure but lacks the phenoxy and methoxy groups.
Ethyl 3-bromobutanoate: Similar but with the bromine atom on a different carbon.
Ethyl acetate: A simpler ester without the bromine, phenoxy, or methoxy groups.
Uniqueness
Ethyl 4-(3-bromo-6-methoxy-phenoxy)butanoate is unique due to the presence of the bromine, methoxy, and phenoxy groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C13H17BrO4 |
|---|---|
Peso molecular |
317.17 g/mol |
Nombre IUPAC |
ethyl 4-(5-bromo-2-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C13H17BrO4/c1-3-17-13(15)5-4-8-18-12-9-10(14)6-7-11(12)16-2/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
FPUUCDXLWDWARV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=C(C=CC(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide](/img/structure/B13437337.png)




![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)

![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)

![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)




